Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate
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Overview
Description
58-G3 is a methuselah (Mth)-specific agonist. It acts by inducing dose-dependent calcium elevation and membrane translocation of β-arrestin2.
Scientific Research Applications
Chemical Interactions and Synthesis
- Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, is an effective alkylating agent for aromatic heterocycles. Derivatives react to form compounds like pyrroloimidazoles (Alves et al., 2000).
- The structure of an isoxazole amino ester closely related to the compound shows slight distortion in the isoxazole ring, indicating potential unique chemical behaviors (Smith et al., 1991).
Applications in Molecular Synthesis
- Synthesis of novel molecular structures, such as 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, is possible from similar compounds, demonstrating the utility in organic chemistry (Martins et al., 2002).
- Isoxazole-acylhydrazones, derived from similar compounds, indicate the potential for creating a variety of new organic molecules (Jin, 2008).
Biological Activity Research
- Some coumarin derivatives synthesized from similar compounds have shown significant antifungal and antibacterial activities, suggesting potential biomedical applications (Jadhav et al., 2009).
- Comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from related compounds, displayed synergetic effects with antitumor drugs in brain tumor chemotherapy (Kletskov et al., 2018).
Photophysical and Electrochemical Properties
- The related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, undergoes photoisomerization to form oxazole, indicating potential for study in photochemistry (Lopes et al., 2011).
properties
CAS RN |
287174-44-1 |
---|---|
Product Name |
Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate |
Molecular Formula |
C14H12Cl2N4O5 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-[(methylcarbamoylamino)carbamoyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12Cl2N4O5/c1-17-14(23)19-18-12(21)11-9(13(22)24-2)10(20-25-11)8-6(15)4-3-5-7(8)16/h3-5H,1-2H3,(H,18,21)(H2,17,19,23) |
InChI Key |
WNNJWTIVQXGQCU-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Canonical SMILES |
CNC(=O)NNC(=O)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
58-G3; 58 G3; 58G3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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